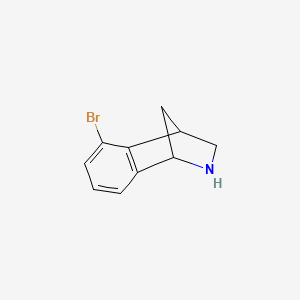
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.
Incorporation of the tetrahydrofuran-2-yl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-ethyl-1h-pyrrole-2-carboxamide: Lacks the tetrahydrofuran-2-yl group.
1-Ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.
4-Bromo-1-ethyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran-2-yl group in 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19BrN2O2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-N-[2-(oxolan-2-yl)ethyl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-2-16-9-10(14)8-12(16)13(17)15-6-5-11-4-3-7-18-11/h8-9,11H,2-7H2,1H3,(H,15,17) |
Clé InChI |
NGEHNJXKZDFDNI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C1C(=O)NCCC2CCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


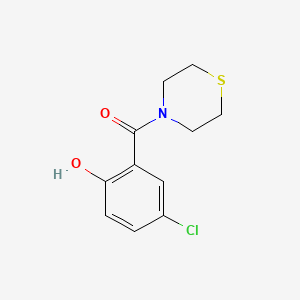

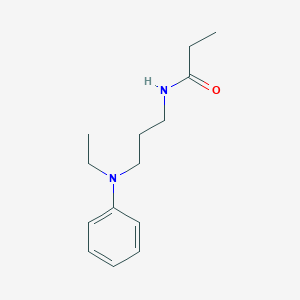

![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
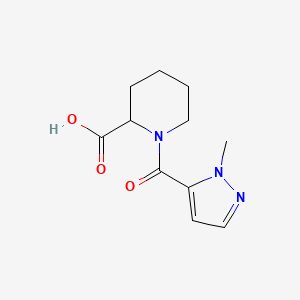

![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)

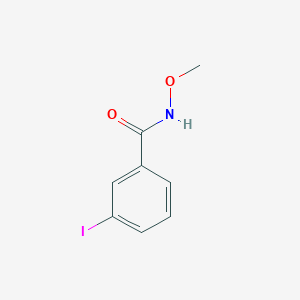
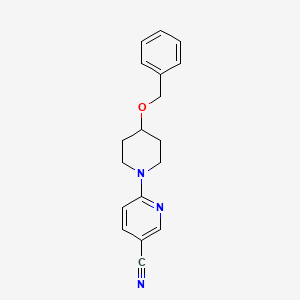

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
